2-Chloro-N,N-diethylethanamine hydrochloride
Overview
Description
2-Chloro-N,N-diethylethanamine hydrochloride is a chemical compound that is related to other chlorinated ethylamines used in various chemical syntheses. While the provided papers do not directly discuss 2-Chloro-N,N-diethylethanamine hydrochloride, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The papers provided do not detail the synthesis of 2-Chloro-N,N-diethylethanamine hydrochloride specifically. However, similar compounds are typically synthesized through reactions involving chlorination of ethylamines and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The synthesis process is often characterized by elemental analysis and spectroscopic methods such as IR spectroscopy to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-N,N-diethylethanamine hydrochloride has been determined using X-ray diffraction techniques. For instance, the crystal structure of N-[2-(Chloromercuri)ethyl]diethylamine has been analyzed, revealing a monoclinic space group and specific interatomic distances and angles . These findings can provide a basis for understanding the molecular structure of 2-Chloro-N,N-diethylethanamine hydrochloride, although direct data on this compound is not available.
Chemical Reactions Analysis
Chemical reactions involving chlorinated ethylamines typically include interactions with other reagents to form various organic compounds. The reactivity of such compounds is influenced by the presence of the chlorine atom and the amine group, which can participate in substitution and addition reactions. The specific chemical reactions of 2-Chloro-N,N-diethylethanamine hydrochloride are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated ethylamines can be inferred from related compounds. For example, the density, crystal system, and space group of 2-chloro-N-(diethylcarbamothioyl)benzamide have been reported, which may have similarities to the physical properties of 2-Chloro-N,N-diethylethanamine hydrochloride . Vibrational spectroscopy data, such as IR spectra, can also provide information on the bonding and functional groups present in the molecule.
Scientific Research Applications
Electrochemical and Inhibitor Performance in Acidic Medium
2-Chloro-N,N-diethylethanamine hydrochloride demonstrates significant utility in the inhibition of metal corrosion. Fayomi and Popoola (2015) found that this compound, along with 2-aminoethanol, effectively inhibited copper corrosion in hydrochloric acid solution. Their study showed up to 98% inhibitory efficiency, highlighting its potential as an inorganic inhibitor in corrosive environments (Fayomi & Popoola, 2015).
Synthesis of Labelled Compounds
In pharmaceutical research, 2-Chloro-N,N-diethylethanamine hydrochloride plays a crucial role in the synthesis of labelled compounds. Rao and Cessac (1985) utilized this compound in the successful synthesis of carbon-14 labeled clomiphene, an antiestrogen drug. This process underscores the compound's importance in creating radiolabeled versions of pharmaceuticals for research purposes (Rao & Cessac, 1985).
Agricultural Applications
The compound has also been studied in agricultural contexts. Martin et al. (1978) investigated the washoff of herbicides, including compounds structurally similar to 2-Chloro-N,N-diethylethanamine hydrochloride, from corn residue. This research provides insights into the environmental behavior of related herbicides, crucial for understanding their ecological impact (Martin et al., 1978).
Kinetics in Gas-Phase Elimination
In the field of physical organic chemistry, the kinetics of gas-phase elimination involving compounds like 2-Chloro-N,N-diethylethanamine hydrochloride have been explored. Mora et al. (2008) studied the elimination kinetics of related compounds, contributing to a deeper understanding of their behavior under thermal conditions, which is essential for various industrial applications (Mora et al., 2008).
Photocatalytic Applications
The photocatalytic applications of nitrogen-doped TiO2, synthesized using compounds including diethanolamine and triethylamine, were studied by Ananpattarachai et al. (2009). They found that the TiO2 prepared with these compounds showed high efficiency in degrading pollutants like 2-chlorophenol, revealing the potential of 2-Chloro-N,N-diethylethanamine hydrochloride in environmental remediation (Ananpattarachai et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N,N-diethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSWDIQBBZLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-35-6 (Parent) | |
Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |
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DSSTOX Substance ID |
DTXSID1029203 | |
Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
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Molecular Weight |
172.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [MSDSonline] | |
Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
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Product Name |
2-Chloro-N,N-diethylethanamine hydrochloride | |
CAS RN |
869-24-9 | |
Record name | 2-(Diethylamino)ethyl chloride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
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Record name | 869-24-9 | |
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Record name | Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |
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Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyldiethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.625 | |
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Record name | DIETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCY6EQT3WA | |
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Record name | 1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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